(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid
Overview
Description
(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their versatile chemical properties and potential biological activities .
Mechanism of Action
Target of action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets. For instance, some derivatives have been found to inhibit certain enzymes, such as cytochrome P450-dependent 14α-demethylation of lanosterol .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some compounds may inhibit enzyme activity, while others may interact with receptor proteins .
Biochemical pathways
Again, the specific pathways affected can vary widely. In the case of compounds that inhibit enzyme activity, the affected pathways would be those in which the enzyme plays a role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives can vary depending on the specific compound. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and metal-free processes has been explored to enhance the sustainability and reduce the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms in the triazole ring, which can participate in different bonding interactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, triazole derivatives have shown potential as antibacterial, antifungal, anticancer, and antiviral agents . The compound’s ability to inhibit enzymes and interact with biological targets makes it a valuable candidate for drug discovery and development . Additionally, it has applications in the agrochemical industry as a component of pesticides and herbicides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid include other triazole derivatives such as 1,2,3-triazoles and 1,2,4-triazoles . These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the methyl group and the acetic acid moiety can enhance its solubility and interaction with biological targets, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)2-5(9)10/h2H2,1H3,(H,9,10)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHAWIZPRZONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427126 | |
Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720706-28-5 | |
Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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